Tantalum pentafluoride

Description

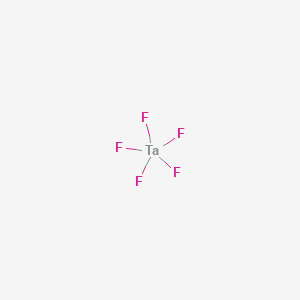

Tantalum pentafluoride (TaF₅) is a white, hygroscopic solid with a melting point of 96–97°C and a boiling point of 229.2°C . Its molecular structure consists of a central tantalum atom bonded to five fluorine atoms, forming a trigonal bipyramidal geometry. TaF₅ is highly reactive, readily hydrolyzing in water to form hydrofluoric acid (HF) and tantalum oxyfluorides (e.g., TaO₂F) . Industrially, it is synthesized via direct fluorination of tantalum metal or by reacting tantalum pentoxide (Ta₂O₅) with hydrofluoric acid (HF) .

Key applications include:

- Catalysis: TaF₅ is used in hydrocarbon isomerization and alkylation processes, often combined with HF to form superacidic systems resistant to hydrogen reduction .

- Materials Science: It serves as a precursor for plasma-enhanced chemical vapor deposition (PECVD) of tantalum nitride (TaN) films in semiconductor manufacturing .

- Fluorination Reactions: TaF₅ catalyzes chlorofluorocarbon synthesis due to its strong Lewis acidity .

Propriétés

Numéro CAS |

7783-71-3 |

|---|---|

Formule moléculaire |

F5Ta |

Poids moléculaire |

275.9399 g/mol |

Nom IUPAC |

tantalum(5+);pentafluoride |

InChI |

InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 |

Clé InChI |

YRGLXIVYESZPLQ-UHFFFAOYSA-I |

SMILES |

F[Ta](F)(F)(F)F |

SMILES canonique |

[F-].[F-].[F-].[F-].[F-].[Ta+5] |

Autres numéros CAS |

7783-71-3 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview:

$$

\text{Ta}2\text{O}5 + 12 \text{HF} \rightarrow 2 \text{TaF}5 + 5 \text{H}2\text{O}

$$

However, the direct reaction produces water, which complicates the isolation of anhydrous TaF₅. To overcome this, a dehydrating agent such as phosgene (COCl₂), thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂) is added to react with and remove the water formed, driving the reaction toward the anhydrous pentafluoride.

Process Details:

- Temperature Range: 50°C to 200°C

- HF to Ta₂O₅ Molar Ratio: At least 10 moles of HF per mole of Ta₂O₅, typically more than the stoichiometric 5 moles to maximize conversion and facilitate the reaction.

- Dehydrating Agent: Phosgene is preferred due to gaseous reaction products that separate easily from the liquid HF, simplifying purification.

- HF Purity: Anhydrous HF is preferred, but technical HF containing up to 5% water can be used.

Reaction Scheme Summary:

| Reactants | Conditions | Products | Notes |

|---|---|---|---|

| Ta₂O₅ + Excess HF + Dehydrating agent (COCl₂, SOCl₂, SO₂Cl₂) | 50–200°C, excess HF (≥10 mol/mol Ta₂O₅) | Anhydrous TaF₅ + Water removed by dehydrating agent | Single-step, efficient, catalyst regeneration possible |

This method is described in detail in patent literature and is considered the standard industrial approach for preparing anhydrous this compound.

Alternative Preparation Routes and Considerations

Use of Oxyhalides or Mixtures of Oxides and Oxyhalides

Besides tantalum pentoxide, tantalum oxyhalides or mixtures of oxide and oxyhalide can be used as starting materials. These are also reacted with anhydrous HF and a dehydrating agent under similar conditions to produce anhydrous TaF₅.

Older Methods Involving Addition of Anhydrous TaF₅

Earlier methods, such as those taught by Kim (U.S. Pat. No. 4,124,692), required multiple steps including reacting Ta₂O₅ with excess HF, removing excess HF, adding anhydrous TaF₅ to reduce water content, and then dehydrating the mixture. These methods are less efficient and require extraneous TaF₅, making them less practical industrially.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Reagents & Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|---|

| Direct reaction with HF + dehydrating agent | Ta₂O₅ or Ta oxyhalides | Excess anhydrous HF (≥10 mol/mol), 50–200°C, phosgene or SOCl₂ as dehydrating agent | Single-step, efficient, no extraneous TaF₅ needed, catalyst regeneration possible | Requires handling of HF and toxic dehydrating agents |

| Multi-step method (Kim's method) | Ta₂O₅ | Excess HF, removal of excess HF, addition of anhydrous TaF₅, dehydration steps | Historically important, well-studied | Complex, requires extraneous TaF₅, less practical |

| Complex formation (e.g., with NH₃) | TaF₆ salts (e.g., Sr(HF)₃(TaF₆)₂) | Reaction with liquid ammonia | Produces coordination complexes, useful for research | Not a direct route to TaF₅; specialized chemistry |

Research Findings and Practical Considerations

- The process involving HF and dehydrating agents is the most practical and scalable method for producing anhydrous TaF₅.

- The stoichiometry of HF is critical; excess HF ensures complete fluorination of the oxide and facilitates removal of water.

- Dehydrating agents like phosgene are chosen for their effectiveness in reacting with water and producing volatile by-products, simplifying purification.

- Molecular modeling supports the understanding of hydrolysis and stability, guiding improvements in handling and storage.

- The process also allows regeneration of spent TaF₅ catalysts, enhancing economic and environmental sustainability.

This comprehensive overview synthesizes data from patents, molecular modeling studies, and crystallographic research to present a detailed and authoritative account of this compound preparation methods. The direct fluorination of tantalum pentoxide with hydrogen fluoride in the presence of a dehydrating agent remains the benchmark method for producing high-purity, anhydrous this compound suitable for industrial and research applications.

Analyse Des Réactions Chimiques

Reactions with Water and Hydrofluoric Acid

Tantalum pentafluoride is hydrolyzed by water to form hydrous tantalum pentoxide (Ta2O5- nH2O) and hydrochloric acid :

Reaction with hydrofluoric acid yields this compound :

In the presence of fluoride, this compound forms the anions [TaF8]3−, [TaF7]2−, or [TaF6]−, depending on the nature of the counterion and the concentration of HF . High concentrations of HF favor the hexafluoride by virtue of the formation of HF2− :

Lewis Acidity and Adduct Formation

TaF5 exhibits Lewis acidic behavior, forming adducts with neutral Lewis bases such as diethyl ether . It also reacts with fluoride sources to give the ions [TaF6]−, [TaF7]2−, and [TaF8]3− . Xenon difluoride (XeF2) reacts with TaF5 to form adducts like XeF2,TaF5 and XeF2,2TaF5 .

The diethylamido-tantalum fluorides, MF4NEt2 and MF3(NEt2)2, are formed from the pentafluorides and Me3SiNEt2 at 20 °C . They are weaker Lewis acids than the pentafluorides .

Reactions with Organometallic Compounds

Tantalum pentachloride (TaCl5) reacts with dimethylzinc to form dichlorotrimethyl tantalum, where three chlorine atoms are substituted with methyl groups :

Separation from Niobium

In the Marignac process, Ta and Nb are separated by fractional crystallization of K2TaF7 from solutions of hydrofluoric acid . Under these conditions, niobium forms K2NbOF5, which is more soluble than K2TaF7 .

Formation of Oxyfluorides

Partial fluorination of tantalum-containing compounds with HF leads to the formation of oxyfluorides of tantalum (TaOxFy) . The formation of TaOxFy takes place at temperatures as low as room temperature and can be raised to optimize product selectivity and distribution . These oxyfluorides are volatile at elevated temperatures substantially higher than the sublimation temperatures of TaF5 .

Other Reactions

Tantalum pentachloride reacts with alcohols in the presence of an amine to form dinuclear alkoxides . For instance, with ethanol in the presence of diethylamine, the dinuclear tantalum ethoxide, Ta2(OC2H5)10, is obtained .

Reactions with Trimethylsilyldiethylamine

The reaction of trimethylsilyldiethylamine with niobium and tantalum pentafluorides yields fluorotrimethylsilane and a series of compounds in which one or more fluorine atoms are replaced by diethylamido groups .

Applications De Recherche Scientifique

Catalytic Applications

Petrochemical Industry:

Tantalum pentafluoride serves as an essential catalyst in the petrochemical industry, particularly for isomerization and alkylation reactions . These processes are crucial for the production of high-octane fuels and various petrochemical products. TaF5 enhances the efficiency of these reactions by facilitating the rearrangement of hydrocarbon structures, thus improving yield and selectivity .

Fluorination Reactions:

TaF5 is also utilized as a fluorination catalyst , enabling the production of fluorinated hydrocarbons. It catalyzes reactions that involve the substitution of hydrogen atoms with fluorine, which is valuable for creating compounds with enhanced chemical stability and reactivity. This application is particularly important in synthesizing chlorofluorinated hydrocarbons .

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is used in the preparation of thin films and coatings . Its properties as a fluorinating agent make it suitable for producing tantalum-based materials that exhibit high thermal and chemical stability. These materials find applications in electronics, optics, and aerospace industries .

High-Purity Tantalum Sources:

TaF5 provides a water-insoluble source of tantalum for oxygen-sensitive applications, such as metal production in vacuum environments. This characteristic is crucial for maintaining the purity of tantalum during its extraction and processing stages .

High-Tech Industries

Electronics:

this compound plays a role in the electronics industry , particularly in the fabrication of capacitors and other components that require high-performance materials. The compound's unique properties allow it to be used in processes that demand precise control over material characteristics .

Nuclear Applications:

The compound is also investigated for its potential use in nuclear technologies , where tantalum's properties can be leveraged for radiation shielding and other specialized applications. Its ability to form stable complexes with other metals enhances its utility in these contexts .

Mécanisme D'action

Tantalum pentafluoride exerts its effects primarily through its Lewis acidity. The compound’s tendency to form clusters in the solid state indicates its strong Lewis acidic nature. This property allows it to react with various fluoride sources to form different anionic complexes. Additionally, its ability to form adducts with neutral Lewis bases further highlights its reactivity .

Comparaison Avec Des Composés Similaires

Activité Biologique

Tantalum pentafluoride (TaF) is an inorganic compound with significant applications in various fields, including materials science and biomedical engineering. This article explores its biological activity, focusing on its potential effects in medical applications, particularly in tissue engineering and as a biomaterial.

Overview of this compound

This compound is a tantalum halide that appears as a white or light yellow solid. It is primarily used in the synthesis of other tantalum compounds and in the deposition of thin films for electronic applications. Its chemical formula is represented as TaF, and it has a molecular weight of approximately 275.94 g/mol.

Biocompatibility and Cytotoxicity

Research indicates that tantalum-based materials demonstrate favorable biocompatibility, making them suitable for biomedical applications. A study focused on porous tantalum modified with calcium and zinc ions highlighted its antibacterial properties and ability to enhance cell differentiation and activity, particularly in bone tissue engineering .

- Cytotoxicity Tests : In vitro studies using human dental pulp stem cells (hDPSCs) assessed the cytotoxic effects of various tantalum-containing materials. The results showed that while tantalum oxide (TaO) materials exhibited good cytocompatibility, the release of ions from these materials influenced cell viability and migration rates .

Biomineralization Potential

This compound has been evaluated for its role in promoting biomineralization, which is crucial for dental and orthopedic applications. The biomineralization potential was assessed through various assays, including Alizarin red S staining to visualize mineral deposits.

- Key Findings :

Study on Porous Tantalum for Biomedical Applications

A recent study investigated the modification of porous tantalum using hydrothermal methods to create Ca/Zn-doped TaO nanorods. These modifications aimed to enhance the material's biological performance by improving its antibacterial properties and promoting cell adhesion.

-

Methodology :

- Characterization techniques included scanning electron microscopy (SEM) and inductively coupled plasma-optical emission spectrometry (ICP-OES).

- Biological performance was evaluated through MTT assays to assess cell viability and antibacterial tests against common pathogens.

- Results :

Comparative Analysis of Tantalum Compounds

The following table summarizes key findings regarding the biological activity of different tantalum compounds:

| Compound | Biocompatibility | Antibacterial Activity | Biomineralization Potential |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Tantalum Oxide (TaO) | Very High | High | Very High |

| Porous Tantalum | High | Very High | Moderate |

Q & A

Q. What are the recommended methods for synthesizing TaF₅, and how can its purity be validated?

TaF₅ is typically synthesized by reacting tantalum metal with fluorine gas at elevated temperatures (600–1000 K) , or via halogen exchange reactions using tantalum pentachloride (TaCl₅) and hydrofluoric acid. Purity validation involves X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and Fourier-transform infrared spectroscopy (FTIR) to identify oxyfluoride impurities . Moisture sensitivity necessitates synthesis and handling under inert atmospheres (e.g., argon or nitrogen gloveboxes) .

Q. What safety protocols are critical when handling TaF₅ in laboratory settings?

TaF₅ is classified as acutely toxic (oral, dermal) and a respiratory irritant. Essential safety measures include:

- Personal Protective Equipment (PPE): Full-face respirators (NIOSH-approved P95/P99 filters), chemical-resistant gloves, and closed-system handling to avoid dust/aerosol formation .

- Engineering Controls: Local exhaust ventilation and fume hoods to limit airborne exposure .

- Emergency Procedures: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .

Q. How can researchers characterize TaF₅’s physicochemical properties, such as melting point and solubility?

- Melting Point: Differential scanning calorimetry (DSC) confirms the melting point at 96–97°C .

- Solubility: TaF₅ decomposes in water, forming oxyfluorides, but is soluble in concentrated nitric acid, carbon disulfide, and chloroform. Solubility studies should use Karl Fischer titration to monitor moisture content .

Advanced Research Questions

Q. How does TaF₅ function as a catalyst in hydrocarbon isomerization, and what parameters optimize its activity?

TaF₅, combined with HF, forms a superacidic catalyst (H0 ≈ −18.85) for alkane isomerization. Key parameters include:

- Molar Ratios: A 5:1 to 20:1 HF/TaF₅ ratio enhances reaction rates by mitigating catalyst poisoning (e.g., by aromatics) .

- Temperature/Pressure: Optimal performance at 25–2000 psig H₂ pressure and 180–350°F, as demonstrated in refinery-scale tests .

- Co-catalysts: Blending TaF₅ with niobium pentafluoride (NbF₅) improves hydroisomerization yields (e.g., 60–87% conversion of n-hexane to isohexane) .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of TaF₅ under varying conditions?

Discrepancies in decomposition products (e.g., TaO₂F vs. TaOBr₃) arise from reaction media and humidity. Researchers should:

Q. How can TaF₅’s stability in fluorinated solvents be improved for applications in thin-film deposition?

TaF₅’s low solubility in HF (0.6–0.9% at 0–19°C) limits its use in plasma-enhanced chemical vapor deposition (PECVD). Strategies include:

Q. What computational models are effective for predicting TaF₅’s reactivity in superacidic systems?

Density functional theory (DFT) simulations can map TaF₅’s electronic structure, particularly its Lewis acidity. Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.